molecular formula C15H25N B14520375 N-Benzyl-2-methylheptan-3-amine CAS No. 62740-77-6

N-Benzyl-2-methylheptan-3-amine

Cat. No.: B14520375
CAS No.: 62740-77-6
M. Wt: 219.37 g/mol
InChI Key: QAYAFEXJESQFSS-UHFFFAOYSA-N
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Description

N-Benzyl-2-methylheptan-3-amine is an organic compound that belongs to the class of amines. Amines are derivatives of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups. This compound features a benzyl group attached to the nitrogen atom, along with a 2-methylheptan-3-amine backbone. It is a tertiary amine, meaning the nitrogen atom is bonded to three carbon atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Benzyl-2-methylheptan-3-amine can be synthesized through several methods. One common method involves the reductive amination of 2-methylheptan-3-one with benzylamine. The reaction typically uses a reducing agent such as sodium cyanoborohydride (NaBH3CN) to facilitate the reduction of the imine intermediate to the amine .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process often includes the use of catalysts and controlled temperature and pressure conditions to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-2-methylheptan-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or amides.

    Reduction: It can be reduced to form simpler amines or hydrocarbons.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-benzyl-2-methylheptan-3-one, while reduction may produce simpler amines or hydrocarbons.

Scientific Research Applications

N-Benzyl-2-methylheptan-3-amine has various applications in scientific research:

Mechanism of Action

The mechanism of action of N-Benzyl-2-methylheptan-3-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and modulating their activity. This interaction can lead to various biochemical effects, depending on the target and the context of the reaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Benzyl-2-methylheptan-3-amine is unique due to its specific structure, which combines a benzyl group with a 2-methylheptan-3-amine backbone. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

62740-77-6

Molecular Formula

C15H25N

Molecular Weight

219.37 g/mol

IUPAC Name

N-benzyl-2-methylheptan-3-amine

InChI

InChI=1S/C15H25N/c1-4-5-11-15(13(2)3)16-12-14-9-7-6-8-10-14/h6-10,13,15-16H,4-5,11-12H2,1-3H3

InChI Key

QAYAFEXJESQFSS-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C(C)C)NCC1=CC=CC=C1

Origin of Product

United States

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